![molecular formula C8H6F3NO3 B6205624 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2092523-73-2](/img/no-structure.png)

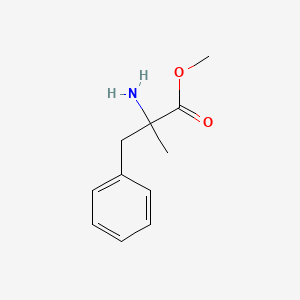

1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid” is an intermediate in the preparation of MK-5046, a potent, selective bombesin receptor subtype-3 agonist for the treatment of obesity .

Synthesis Analysis

The synthesis of cyclopropanes, a core component of the compound, has been extensively studied. A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported . Additionally, the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates has been used to produce various substituted aryl cyclopropanes .Molecular Structure Analysis

The molecular formula of the compound is C5H5F3O2. It has a molecular weight of 154.09 . The SMILES string representation is OC(=O)C1(CC1)C(F)(F)F .Chemical Reactions Analysis

The compound, being a cyclopropane derivative, can participate in various chemical reactions. For instance, a Rh(III) catalyst can promote a cyclopropanation of electron-deficient alkenes with N-Enoxyphthalimides .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 86-90 °C .Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves the preparation of the oxazole ring followed by the cyclopropane ring formation and carboxylation.", "Starting Materials": [ "2-amino-2-(trifluoromethyl)acetic acid", "ethyl bromoacetate", "sodium hydride", "2-bromo-5-trifluoromethyl-1,3-oxazole", "cyclopropane carboxylic acid", "N,N-dimethylformamide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 2-bromo-5-trifluoromethyl-1,3-oxazole by reacting 2-amino-2-(trifluoromethyl)acetic acid with ethyl bromoacetate in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Formation of the cyclopropane ring by reacting 2-bromo-5-trifluoromethyl-1,3-oxazole with cyclopropane carboxylic acid in the presence of sodium hydride and diethyl ether.", "Step 3: Carboxylation of the cyclopropane ring by treating the intermediate with sodium hydroxide and carbon dioxide in water.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to obtain the final product, 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid." ] } | |

Número CAS |

2092523-73-2 |

Fórmula molecular |

C8H6F3NO3 |

Peso molecular |

221.1 |

Pureza |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.